molecular formula C9H9F3N2O5 B1375377 3-Amino-1-carboxymethyl-pyridin-2-one tfa CAS No. 1373519-47-1

3-Amino-1-carboxymethyl-pyridin-2-one tfa

Cat. No. B1375377
CAS RN: 1373519-47-1
M. Wt: 282.17 g/mol
InChI Key: XSWULGARTPXCHW-UHFFFAOYSA-N
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Description

“3-Amino-1-carboxymethyl-pyridin-2-one TFA” is a biochemical used for proteomics research . Its molecular formula is C7H8N2O3⋅C2HF3O2, and its molecular weight is 282.17 .


Molecular Structure Analysis

The molecular formula of “3-Amino-1-carboxymethyl-pyridin-2-one TFA” is C9H9F3N2O5 .


Physical And Chemical Properties Analysis

The molecular weight of “3-Amino-1-carboxymethyl-pyridin-2-one TFA” is 282.17 g/mol .

Scientific Research Applications

1. Efficient Amination of Pyridines

The compound is involved in the efficient amination of pyridines, demonstrating high yields and excellent selectivity. This process involves converting pyridine N-oxides to 2-aminopyridines, highlighting the compound's role in achieving functional group compatibility in chemical synthesis (Yin et al., 2007).

2. Synthesis of α-Hydroxy-β-amino Amides

The compound plays a crucial role in the synthesis of α-hydroxy-β-amino amides via the Passerini reaction. This reaction proceeds under mild conditions, offering a route to synthesize key intermediates for P1-α-ketoamide protease inhibitors (Semple et al., 2000).

3. Structural Analysis in Organic Fluorophores

It is used in adjusting crystal morphology and emission behavior in organic fluorophores. The introduction of TFA drives molecular rearrangement, impacting crystal morphology and emission characteristics, which is significant in the study of light-emitting materials (Ye et al., 2021).

4. Variety in Silver(I) Complex Structures

The compound is instrumental in creating a variety of structural motifs in silver(I) complexes. The ligand ratio, anion, hydrogen bonding, and pi-stacking are all influenced by the presence of the compound, impacting the overall conformation of the final structures (Feazell et al., 2006).

5. Solid Phase Synthesis of Pyridin-2-ones

The compound is crucial in the solid-phase synthesis of trisubstituted pyridin-2-ones, showcasing its importance in streamlining synthetic pathways for complex organic molecules (Linn et al., 1999).

properties

IUPAC Name

2-(3-amino-2-oxopyridin-1-yl)acetic acid;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3.C2HF3O2/c8-5-2-1-3-9(7(5)12)4-6(10)11;3-2(4,5)1(6)7/h1-3H,4,8H2,(H,10,11);(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSWULGARTPXCHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)N)CC(=O)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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